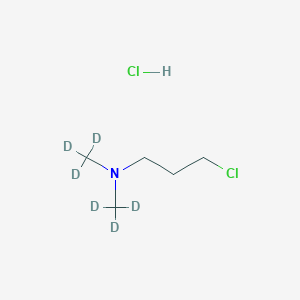

3-Dimethylaminopropyl-d6 Chloride Hydrochloride

Description

Properties

IUPAC Name |

3-chloro-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQNMDZRCXJETK-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCl)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Application of 3-Dimethylaminopropyl-d6 HCl

Executive Summary

3-Dimethylaminopropyl-d6 chloride hydrochloride (CAS: 1219799-04-8) is a critical deuterated building block used primarily in the synthesis of stable isotope-labeled Active Pharmaceutical Ingredients (APIs). As the deuterated analog of 3-(dimethylamino)propyl chloride, this reagent serves two distinct functions in modern drug development:

-

Bioanalytical Standards: It enables the synthesis of Internal Standards (IS) for LC-MS/MS quantitation of tricyclic antidepressants (TCAs) and phenothiazine antipsychotics, eliminating matrix effects via co-elution.

-

Metabolic Stability Studies: By introducing deuterium at the metabolically labile

-methyl positions, it allows researchers to probe the Kinetic Isotope Effect (KIE) on

This guide details the physicochemical profile, handling protocols, and synthetic applications of this reagent, moving beyond basic datasheets to provide actionable research intelligence.

Part 1: Molecular Identity & Physicochemical Profile

The utility of 3-Dimethylaminopropyl-d6 HCl relies on its precise mass shift (+6.04 Da) relative to the unlabeled isotopologue. The deuterium atoms are located on the terminal dimethylamine group, providing a stable isotopic tag that resists exchange in protic solvents.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Chemical Name | 3-Chloro- | Also known as 3-Dimethylaminopropyl chloride-d6 HCl |

| CAS Number | 1219799-04-8 | Unlabeled analog CAS: 5407-04-5 |

| Molecular Formula | Free base: | |

| Molecular Weight | 164.11 g/mol | Unlabeled MW: 158.07 g/mol ( |

| Appearance | White to off-white crystalline solid | Highly hygroscopic |

| Solubility | Water (>50 mg/mL), Methanol, DMSO | Poor solubility in non-polar ethers/hexanes |

| Isotopic Purity | Critical to prevent "M-1" signal interference in MS | |

| Melting Point | 187–190 °C (lit.[1][2][3][4][5][6] for unlabeled) | Deuteration rarely shifts MP significantly |

| Acidity (pKa) | ~9.5 (Amine conjugate acid) | Requires strong base for free-basing in synthesis |

Critical Insight: The "d6" label refers specifically to the hexadeutero-dimethylamine moiety [

]. This placement is strategic;-methyl groups are common sites for cytochrome P450-mediated oxidative demethylation.

Part 2: The Deuterium Advantage in Synthesis

Mechanism of Action: Alkylation

The primary application of this reagent is nucleophilic substitution. The terminal chloride acts as a leaving group, allowing the deuterated dimethylaminopropyl chain to be attached to a nucleophilic core (typically a secondary amine or phenothiazine nitrogen).

Experimental Workflow: Synthesis of Deuterated Chlorpromazine (Example)

The following diagram illustrates the standard workflow for using this reagent to generate a stable isotope standard.

Figure 1: Synthetic pathway for incorporating the dimethylaminopropyl-d6 moiety into pharmaceutical scaffolds.

Protocol: Free-Basing the Reagent

Because the reagent is supplied as a hydrochloride salt to ensure stability, it must often be converted to the free base in situ or immediately prior to reaction to enhance nucleophilicity.

-

Dissolution: Dissolve 1.0 eq of 3-Dimethylaminopropyl-d6 HCl in minimal water.

-

Basification: Cool to 0°C and slowly add 2.0 eq of 20% NaOH solution.

-

Extraction: Extract immediately with Toluene or MTBE (3x).

-

Drying: Dry organic layer over anhydrous

. -

Usage: Use the solution immediately. Do not concentrate to dryness without vacuum control, as the free base is volatile and can polymerize.

Part 3: Analytical Applications (LC-MS/MS)

In bioanalysis, 3-Dimethylaminopropyl-d6 HCl is the "gold standard" precursor for creating Internal Standards (IS) for drugs like Imipramine, Amitriptyline, and Chlorpromazine.

Why d6? The "Cross-Talk" Prevention Logic

Using a d6-labeled standard creates a mass shift of +6 Da. This is superior to d3 labeling because natural isotopes (specifically

Figure 2: Mass Spectrometry Logic. The d6-tag ensures the precursor and product ions of the Internal Standard are spectrally distinct from the analyte.

Part 4: Handling, Stability & Safety

As a Senior Application Scientist, I cannot overstate the importance of proper handling. The degradation of this reagent usually occurs via hydrolysis or hygroscopic clumping, which renders the stoichiometry inaccurate.

Hygroscopicity Management

-

The Problem: The HCl salt is extremely hygroscopic. Exposure to ambient air for >15 minutes can result in water uptake of 5-10% by weight.

-

The Fix: Always weigh this reagent in a glove box or a desiccated environment. If the solid appears "sticky" or clumpy, it has already absorbed water.

-

Storage: Store at -20°C under Argon.

Chemical Stability (Cyclization)

Under basic conditions (free base form), 3-dimethylaminopropyl chloride can undergo intramolecular cyclization to form a quaternary azetidinium ion.

-

Implication: This side reaction competes with your desired alkylation.

-

Prevention: Keep the temperature low (0°C) during the basification step and add the nucleophile immediately after generating the free base.

Safety (Vesicant Properties)

-

Warning: Nitrogen mustards (amines with chloro-alkyl chains) are potential alkylating agents and vesicants (blistering agents).

-

PPE: Double nitrile gloves and a fume hood are mandatory. Neutralize glassware with 10% ammonia or bleach solution before removal from the hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94308, 3-(Dimethylamino)propyl chloride hydrochloride. Retrieved from [Link]

- Russak, E. M., et al. (2019).Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.

Sources

- 1. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride [oakwoodchemical.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-chloro-N,N-dimethylpropane-1-amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Solubility of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride in Organic Solvents

Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1]

Executive Summary

3-Dimethylaminopropyl-d6 chloride hydrochloride (CAS 1219799-04-8) is the stable isotope-labeled analog of 3-dimethylaminopropyl chloride hydrochloride (DMAP-Cl HCl).[1] It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis and pharmacokinetic studies involving phenothiazine derivatives and other tertiary amine drugs.[1]

Accurate solubility data for this compound is essential for two primary workflows:

-

Stock Solution Preparation: Ensuring complete dissolution for precise quantitation.[1]

-

Synthesis & Purification: Optimizing nucleophilic substitution reactions where the compound acts as an alkylating agent.

This guide provides a definitive solubility profile, referencing the physicochemical behavior of the non-deuterated parent compound (CAS 5407-04-5) as a validated proxy, supported by empirical synthesis data.[1]

Physicochemical Profile & Isotope Effect[1]

Before addressing solvent interactions, the researcher must understand the solute's fundamental nature.[1]

-

Chemical Structure:

[1] -

Deuterium Labeling: The "d6" designation refers to the hexadeuterated dimethylamino group.[1]

-

Salt Form: The hydrochloride salt renders the molecule highly polar and ionic.[1]

-

Hygroscopicity: Like its non-deuterated parent, this compound is hygroscopic.[1] Exposure to ambient moisture can alter effective mass, necessitating handling in a desiccated environment.[1]

The Isotope Effect on Solubility: For practical laboratory applications, the solubility difference between the proteo- (H) and deutero- (D) forms is negligible.[1] Secondary isotope effects may slightly alter the pKa or lattice energy, but the solubility classification (Soluble vs. Insoluble) remains identical to the parent compound [1].[1]

Solubility Landscape

The solubility of amine hydrochloride salts follows a "Like Dissolves Like" interaction mechanism dominated by ionic dissociation and dipole-dipole interactions.[1]

Table 1: Solubility Profile in Key Solvents

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Mechanistic Insight |

| Aqueous | Water (pH < 7) | Very High (>2000 g/L) | Stock Preparation | Complete ionic dissociation.[1] |

| Polar Protic | Methanol, Ethanol | High | Stock Prep, Recrystallization | Solvation of the ammonium cation via H-bonding.[1] |

| Chlorinated | Chloroform ( | High | Reaction Medium | High polarizability of |

| Chlorinated | Dichloromethane (DCM) | Moderate/High | Extraction/Washing | Soluble, but less than in |

| Polar Aprotic | DMSO, DMF | High | Stock Prep (Long-term) | High dielectric constant disrupts the crystal lattice.[1] |

| Ethers | Diethyl Ether, THF | Insoluble | Anti-solvent Precipitation | Low dielectric constant cannot support ionization.[1] |

| Hydrocarbons | Hexane, Toluene | Insoluble | Washing Impurities | Lack of dipole interaction leads to phase separation.[1] |

Critical Note: While insoluble in toluene as a salt, the free base (generated by NaOH treatment) is highly soluble in toluene.[1] This phase-switching behavior is the basis for extraction protocols [3].[1]

Technical Deep Dive: Solvent Selection Logic

The Chlorinated Solvent Anomaly

Unlike inorganic salts (e.g., NaCl), amine hydrochlorides like DMAP-d6 HCl often exhibit surprising solubility in chloroform and dichloromethane.[1] This is due to the organic propyl chain (

-

Evidence: In the synthesis of the parent compound, the reaction between thionyl chloride and the amino-alcohol is often conducted in refluxing chloroform, where the product remains in solution until solvent removal [2].[1]

The Anti-Solvent Purification Strategy

To purify DMAP-d6 HCl, researchers should exploit the sharp solubility cliff between alcohols and ethers.[1]

-

Dissolution: Dissolve the crude solid in a minimum volume of warm Methanol or Ethanol.[1]

-

Precipitation: Slowly add Diethyl Ether or Hexane. The non-polar solvent lowers the dielectric constant of the mixture, forcing the ionic salt to crystallize out while leaving non-polar organic impurities in solution.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to verify the exact solubility limit for a specific lot of material.[1]

-

Preparation: Weigh ~50 mg of DMAP-d6 HCl into a tared 4 mL glass vial.

-

Solvent Addition: Add the target organic solvent in 50

aliquots at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Saturation: If particles persist after 2 mL (Concentration < 25 mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine the saturation limit.

Protocol B: Recrystallization (Purification)

Recommended for removing hydrolysis degradants prior to MS analysis.[1]

-

Dissolve: Dissolve 100 mg of DMAP-d6 HCl in 0.5 mL of warm Ethanol (40°C).

-

Filter: If insoluble particles remain (likely inorganic salts), filter through a 0.2

PTFE syringe filter. -

Precipitate: Add Diethyl Ether dropwise (approx. 2-3 mL) until a persistent cloudiness forms.

-

Crystallize: Cool the vial to 4°C for 2 hours, then -20°C overnight.

-

Isolate: Centrifuge or filter the white crystals; wash with cold Ether. Dry under vacuum.[1]

Visualization of Workflows

Diagram 1: Solubility & Solvent Selection Logic

This decision tree guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).[1]

Caption: Decision matrix for solvent selection based on the physicochemical interaction required for the workflow.

Diagram 2: Recrystallization Workflow

A step-by-step visualization of the purification protocol described in Section 5.

Caption: The "Solvent/Anti-Solvent" purification loop effective for amine hydrochloride salts.

References

-

Wade, L. G. (2013).[1] Organic Chemistry. Pearson Education.[1] (General principles of isotope effects and amine salt solubility).

-

ChemicalBook. (2024).[1] Synthesis of 3-(Dimethylamino)propyl chloride hydrochloride. Retrieved from .[1]

-

National Toxicology Program (NTP). (1994).[1] Dimethylaminopropyl chloride, hydrochloride: Chemical and Physical Properties. National Institutes of Health.[1] Retrieved from .[1]

-

CymitQuimica. (2024).[1] CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochloride Properties. Retrieved from .[1]

Sources

The Deuterium Switch: Safe Handling of Isotopically Labeled Alkylating Agents

Topic: Safety Data Sheet (SDS) and Handling of Deuterated Alkylating Agents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Summary: The Physico-Chemical Paradox

In modern drug discovery, the "Deuterium Switch"—replacing hydrogen with deuterium to improve metabolic stability via the Kinetic Isotope Effect (KIE)—is a dominant strategy. However, for the synthetic chemist, this introduces a critical safety paradox.

While deuteration strengthens the Carbon-Deuterium (C-D) bond (making the drug harder to metabolize), it does not significantly alter the electrophilicity of the alkylating agent used to synthesize it. Reagents like Iodomethane-

This guide outlines a self-validating workflow for handling these agents, moving beyond generic SDS advice to field-proven containment strategies.

The Hazard Matrix: KIE vs. Alkylation

To handle these agents safely, one must understand the difference between their metabolic fate and their chemical reactivity.

-

The Misconception: "Deuterated compounds are more stable, therefore less toxic."

-

The Reality: The KIE applies to C-D bond cleavage (metabolism). It does not stabilize the bond between the carbon and the leaving group (e.g., C-I in Methyl Iodide). The alkylation potential remains high.

Visualization: The Dual-Path Hazard Mechanism

The following diagram illustrates why the KIE protects the drug molecule but fails to protect the chemist from the reagent.

SDS Deep Dive: Reading Between the Lines

Safety Data Sheets (SDS) for deuterated compounds often default to the data of the non-deuterated parent due to a lack of specific tox studies. You must assume the worst-case scenario of the parent compound plus the uncertainty of isotopic substitution.

| SDS Section | Critical Insight for Deuterated Agents | Field Action Required |

| Sec 2: Hazards | H351 (Suspected Carcinogen) , H301 (Toxic if swallowed), H331 (Toxic if inhaled). | Treat as a "Select Carcinogen" under OSHA Laboratory Standard (29 CFR 1910.1450). |

| Sec 8: Controls | Often recommends "Chemical resistant gloves." This is insufficient. | Action: Methyl Iodide- |

| Sec 9: Properties | Boiling points are similar to proteo-analogs (MeI bp: 42°C). | High volatility + high cost = Cold Handling . Pre-cool reagents to minimize vapor pressure and loss. |

| Sec 11: Tox | "Data not available" is common. | Assume LD50 is identical to the proteo-parent (e.g., MeI Oral Rat LD50 ~76 mg/kg). |

Operational Protocol: The "Zero-Exposure" Loop

This protocol uses a Self-Validating System : every step includes a check to ensure containment before proceeding.

Phase A: Engineering Controls & PPE

-

Ventilation: All work must occur in a certified fume hood operating at 80-100 fpm face velocity.

-

Glove Strategy:

-

Inner Layer: Nitrile (dexterity).

-

Outer Layer: Silver Shield® (EVOH) or heavy-duty Viton (permeation resistance).

-

Protocol: "Change on Splash." If the outer glove is compromised, immediately doff and replace.

-

-

Trap Setup: Use a secondary containment tray lined with absorbent pads treated with thiosulfate (see Section 5) to neutralize micro-spills immediately.

Phase B: The Handling Workflow

This workflow is designed to prevent H-D Exchange (loss of isotopic purity) and Exposure .

Detailed Steps:

-

Thermal Control: Deuterated alkyl halides (e.g., Iodomethane-

) are volatile. Remove from the freezer and place immediately in an ice bath inside the hood. This lowers vapor pressure, reducing inhalation risk and saving expensive material. -

Transfer: Never open pour. Use a gas-tight syringe or cannula transfer techniques.

-

Why? Open pouring exposes the reagent to atmospheric moisture (H-D exchange risk) and creates a vapor plume.

-

-

Weighing: Do not weigh the neat liquid in an open boat.

-

Technique: Tare a septum-capped flask with solvent. Inject the reagent.[1] Re-weigh. Calculate mass by difference.

-

Deactivation & Waste Management

The "Self-Validating" aspect of waste management is the Visual Quench .

The Chemistry of Deactivation

Alkylating agents are electrophiles. To destroy them, we use a potent nucleophile.

Standard Quench Solution: 10% Sodium Thiosulfate (

-

Mechanism:

-

Why Bicarbonate? The reaction can generate acid (

). If the pH drops too low, thiosulfate decomposes into toxic Sulfur Dioxide (

The Deactivation Protocol

-

Reaction Quench: Upon completion, cool the reaction mixture to 0°C.

-

Addition: Slowly add the Thiosulfate/Bicarbonate solution.

-

Validation (The biphasic check): Stir vigorously for 30 minutes.

-

Validation: Test the organic layer by TLC or LCMS to confirm the disappearance of the alkylating agent. Do not assume it is gone.

-

-

Disposal: The aqueous layer is now chemical waste, but significantly less hazardous than the active reagent. Label as "Deactivated Alkylating Waste."

Emergency Response

-

Skin Contact: Immediate flush with water for 15 minutes.[2] Do not use ethanol (it enhances absorption).

-

Spill (Inside Hood): Cover with Thiosulfate-soaked pads. Leave for 30 minutes before cleanup.

-

Spill (Outside Hood): Evacuate the lab immediately. This is a HazMat situation due to the carcinogenic volatility.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[3] (Referenced for Thiosulfate quenching protocols).

Sources

Stability profile of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride in solution

An In-Depth Technical Guide to the Solution Stability of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability profile of this compound in solution. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven methodologies for assessing stability. We will explore the compound's intrinsic properties, the primary factors influencing its degradation in solution, and present detailed protocols for conducting robust stability studies. By elucidating the causality behind experimental choices and grounding all recommendations in authoritative standards, this guide serves as an essential resource for ensuring the integrity of this critical deuterated reagent in research and development settings.

Introduction and Scientific Context

This compound is a deuterated stable isotope-labeled version of 3-Dimethylaminopropyl Chloride Hydrochloride (DMPC).[1][2] It serves as a valuable intermediate in the synthesis of labeled pharmaceutical compounds, particularly for use in pharmacokinetic (ADME) studies and as an internal standard in bioanalytical assays.[1] The presence of six deuterium atoms on the dimethylamino group provides a distinct mass shift, enabling precise quantification by mass spectrometry.

Understanding the stability of this reagent in solution is paramount. Degradation can lead to the formation of impurities, a decrease in assay accuracy, and the misinterpretation of experimental results. This guide addresses the stability of the deuterated compound by leveraging established data from its non-deuterated analogue, DMPC. The rationale for this approach is based on the principle that the C-D bonds on the terminal methyl groups are not directly involved in the primary degradation pathway—hydrolysis at the C-Cl bond. Therefore, the general stability profile of DMPC provides a highly reliable model for its d6 counterpart.

This document will cover:

-

The intrinsic physicochemical properties that govern stability.

-

Key environmental factors (pH, temperature, light) that influence degradation rates.

-

The anticipated primary degradation pathway.

-

A robust framework for designing and executing forced degradation and formal stability studies, in line with regulatory expectations.

-

A validated, stability-indicating analytical methodology for accurate quantification.

Physicochemical Profile and Intrinsic Stability

The inherent stability of this compound is rooted in its physicochemical properties. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous and polar organic solvents compared to its free base form.[3][4]

| Property | Description | Reference(s) |

| Molecular Formula | C₅H₇D₆Cl₂N | [1][2] |

| Molecular Weight | ~164.11 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Hygroscopicity | The compound is hygroscopic and should be protected from moisture. | [4][5] |

| Solubility | Soluble in water and polar organic solvents like ethanol. | [4][5][6] |

| Solution pH | An aqueous solution is typically slightly acidic, with a pH of 5-6 for a 500 g/L solution. | |

| General Stability | Stable under recommended storage conditions (cool, dry, well-ventilated). | [6][7] |

| Incompatibilities | Incompatible with strong oxidizing agents and strong bases/alkaline conditions. | [7] |

The hydrochloride salt form protects the tertiary amine from atmospheric oxidation and other reactions, making it the preferred form for storage and handling. However, once dissolved, the molecule's stability becomes highly dependent on the solution's environment.

Core Factors Influencing Solution Stability

The Critical Role of pH: Hydrolytic Degradation

The primary pathway for the degradation of this compound in aqueous solution is alkaline hydrolysis.[5] This is a classic nucleophilic substitution reaction where a hydroxide ion (OH⁻) attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion to form the corresponding alcohol, N,N-dimethyl-d6-N-(3-hydroxypropyl)amine.

Mechanism Rationale:

-

Acidic to Neutral pH (pH < 7): In acidic or neutral solutions, the concentration of hydroxide ions is low. The tertiary amine group is protonated, further increasing water solubility and stability. The compound is expected to be most stable in this pH range. An aqueous solution of the salt itself is slightly acidic, contributing to its stability.

-

Alkaline pH (pH > 7): As the pH increases, the concentration of the highly nucleophilic hydroxide ion rises exponentially. This dramatically accelerates the rate of hydrolysis.[8] For every one-unit increase in pH, the rate of alkaline hydrolysis can increase by a factor of ten.[8] This makes pH the most critical factor to control when preparing and storing solutions.

Impact of Temperature

Degradation reactions are chemical processes and are therefore accelerated by increased temperature, as described by the Arrhenius equation. While the compound is stable in solution at refrigerated (5°C) and ambient (~25°C) temperatures for over a month when properly stored, elevated temperatures will significantly increase the rate of hydrolysis and other potential degradation pathways.[9] Thermal stress testing is a key component of a forced degradation study to evaluate these effects.

Photostability

A study by the National Toxicology Program (NTP) found that aqueous solutions were stable for at least seven days under conditions simulating a typical animal room, which included exposure to air and light at room temperature.[9] This suggests a good degree of photostability. However, for rigorous drug development applications, a formal photostability study as described in the ICH Q1B guideline is essential to confirm the compound's behavior under standardized light exposure conditions.

Proposed Degradation Pathway

The principal degradation product in aqueous solution, particularly under basic, thermal, or extended storage conditions, is the product of hydrolysis.

Caption: Primary hydrolytic degradation pathway.

Designing a Comprehensive Stability Study

A well-designed stability study is a self-validating system. It not only quantifies the degradation of the parent compound but also demonstrates that the analytical method used is "stability-indicating," meaning it can accurately measure the parent compound in the presence of its degradants.

Caption: Workflow for a complete stability assessment.

Protocol: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Water for Injection or 50:50 Acetonitrile:Water).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1N HCl.

-

Incubate at 60°C for 4-8 hours.

-

Cool, neutralize with an equivalent amount of 1N NaOH, and dilute to the nominal concentration.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

-

Incubate at room temperature for 1-2 hours. Causality Note: Harsher conditions (heat, higher NaOH concentration) are generally not needed as alkaline hydrolysis is rapid for this class of compound.

-

Cool, neutralize with an equivalent amount of 0.1N HCl, and dilute to the nominal concentration.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for 24 hours, protected from light.

-

Dilute to the nominal concentration.

-

-

Thermal Degradation:

-

Incubate an aliquot of the stock solution in a sealed vial at 80°C for 48 hours.

-

Cool and dilute to the nominal concentration.

-

-

Photolytic Degradation:

-

Expose an aliquot of the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Maintain a parallel control sample protected from light.

-

Dilute to the nominal concentration.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating analytical method described below. Aim for 5-20% degradation of the main compound.

A Stability-Indicating Analytical Methodology

A chromatographic method is essential for separating the parent compound from any potential degradants. While gas chromatography has been used, a reverse-phase high-performance liquid chromatography (RP-HPLC) method offers excellent versatility for aqueous solutions.[9]

Protocol: Stability-Indicating HPLC-UV Method

Objective: To accurately quantify the concentration of this compound while separating it from all potential degradation products.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic modifier for elution. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient ensures elution of both the polar parent and any less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |

| Detection | UV at 210 nm | The compound lacks a strong chromophore, requiring detection at a low UV wavelength. |

Method Validation: The specificity of this method is confirmed during the analysis of the forced degradation samples. The method is considered "stability-indicating" if:

-

The parent peak is well-resolved from all degradation peaks.

-

Peak purity analysis (e.g., using a Photo Diode Array detector) confirms that the parent peak is spectrally homogenous in all stressed samples, indicating no co-eluting impurities.[10]

Data Interpretation and Presentation

Results from the forced degradation study should be summarized to clearly indicate the compound's lability under different conditions.

Example Forced Degradation Data Summary

| Stress Condition | Incubation Time/Temp | % Parent Compound Remaining | Major Degradation Product Peak (Retention Time) |

| Control (Unstressed) | N/A | 100.0% | None Observed |

| 1N HCl | 8 hours @ 60°C | 98.5% | Minor peak at 3.2 min |

| 0.1N NaOH | 2 hours @ RT | 75.2% | Major peak at 4.5 min |

| 3% H₂O₂ | 24 hours @ RT | 99.1% | None significant |

| Thermal | 48 hours @ 80°C | 92.3% | Peak at 4.5 min |

| Photolytic | ICH Q1B | 99.5% | None Observed |

This is illustrative data.

Interpretation: The data clearly shows that the compound is highly susceptible to degradation under alkaline conditions, moderately susceptible to high heat, and very stable under acidic, oxidative, and photolytic stress. The primary degradant appears at a retention time of 4.5 minutes, consistent across base and thermal stress conditions.

Summary and Best Practice Recommendations

The stability of this compound in solution is robust under controlled conditions but is critically dependent on pH.

-

Primary Degradation Pathway: The compound degrades via alkaline hydrolysis to form its corresponding alcohol.

-

pH is Paramount: The compound is most stable in acidic to neutral aqueous solutions (pH < 7). It degrades rapidly in alkaline (basic) solutions.

-

Temperature Effects: Degradation is accelerated by elevated temperatures.

-

High Intrinsic Stability: The compound shows excellent stability against oxidation and photolytic stress.

Recommendations for Handling and Storage of Solutions:

-

Control pH: Always prepare solutions using buffers or solvents that are acidic or neutral (pH 4-7). Avoid alkaline solutions entirely.

-

Storage Temperature: For long-term storage (>1 week), solutions should be stored at refrigerated temperatures (2-8°C). For short-term benchtop use, ambient temperature is acceptable.

-

Protect from Light: While photostable, it is always good practice to store solutions in amber vials or protect them from direct light to prevent any low-level, long-term degradation.

-

Use Freshly Prepared Solutions: For the most sensitive and critical applications, it is recommended to use freshly prepared solutions to ensure the highest level of purity and concentration accuracy.

References

-

Title: Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride Source: National Toxicology Program URL: [Link]

-

Title: The toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage Source: National Toxicology Program URL: [Link]

-

Title: Method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

-

Title: Degradation kinetics assay and plots obtained for first-order reaction... Source: ResearchGate URL: [Link]

-

Title: Stability indicating study by using different analytical techniques Source: International Journal for Scientific Research & Development URL: [Link]

-

Title: this compound Source: Pharmaffiliates URL: [Link]

- Title: Method for producing chloroalkylamine hydrochloride Source: Google Patents URL

-

Title: Acquire 3-Dimethylaminopropyl Chloride Hydrochloride at Attractive Prices Source: Sontara Organo Industries via TradeIndia URL: [Link]

-

Title: Summary of degradation studies Source: ResearchGate URL: [Link]

-

Title: NTP Toxicity Studies of Dimethylaminopropyl Chloride, Hydrochloride (CAS No. 5407-04-5) Administered by Gavage to F344/N Rats and B6C3F1 Mice Source: PubMed URL: [Link]

-

Title: Effect of Water pH on the Chemical Stability of Pesticides Source: Utah State University DigitalCommons@USU URL: [Link]

-

Title: Effect of water pH on the stability of pesticides Source: Michigan State University Extension URL: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CAS 1219799-04-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochlor… [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acquire 3-Dimethylaminopropyl Chloride Hydrochloride at Attractive Prices - 99% Pure Pharmaceutical Intermediate [sontaraorgano.in]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

Difference between native and deuterated 3-Dimethylaminopropyl Chloride Hydrochloride

The following technical guide details the structural, kinetic, and synthetic divergences between native and deuterated 3-Dimethylaminopropyl Chloride Hydrochloride.

Executive Summary

3-Dimethylaminopropyl Chloride Hydrochloride (DMAP-Cl·HCl) is the primary alkylating agent used to introduce the dimethylaminopropyl moiety—a critical pharmacophore found in classes of drugs ranging from tricyclic antidepressants (e.g., Imipramine) to phenothiazine antipsychotics (e.g., Chlorpromazine).

The deuterated analogue (typically

Molecular Architecture & Physicochemical Divergence

While the native and deuterated forms behave nearly identically in bulk solvent (solubility, lipophilicity), they exhibit distinct quantum mechanical properties. The substitution of Hydrogen (

Comparative Data Table

| Feature | Native (DMAP-Cl·HCl) | Deuterated ( | Impact on Research |

| Molecular Formula | Mass shift detectable by MS (+6 Da). | ||

| Molecular Weight | 158.07 g/mol | ~164.11 g/mol | Critical for stoichiometric calculations. |

| C-X Bond Energy | C-H: ~98 kcal/mol | C-D: ~100 kcal/mol | Primary Driver: C-D bonds are harder to break enzymatically. |

| Vibrational Freq ( | C-H Stretch: ~2850–2950 cm | C-D Stretch: ~2050–2200 cm | Distinct IR signature for QC verification. |

| NMR Signature | Silent in | Verification of isotopic enrichment >98%. | |

| Solubility | High (Water, MeOH) | High (Water, MeOH) | No change in formulation/reaction solvent. |

Analytical Validation (Spectroscopy)[1]

-

Infrared (IR): The C-D bond behaves as a stiffer harmonic oscillator. The frequency shift follows the reduced mass equation, typically shifting the stretch band into a "silent region" of the spectrum (2000–2200 cm

), allowing for rapid purity assessment without interference from other C-H bonds. -

NMR: In

H-NMR, the deuterated methyl groups will disappear. To quantify enrichment, use

The Kinetic Isotope Effect (KIE) & Metabolic Stability[2]

The primary utility of the deuterated reagent is to evade oxidative metabolism mediated by Cytochrome P450 enzymes (specifically CYP1A2, CYP2D6, and CYP3A4).

Mechanism: The Zero-Point Energy Difference

The carbon-deuterium (C-D) bond has a lower zero-point energy (ZPE) than the carbon-hydrogen (C-H) bond.

-

Activation Energy (

): Because the ground state of the C-D bond is lower, the activation energy required to reach the transition state for bond cleavage is higher. -

Primary KIE (

): If C-H bond cleavage is the rate-determining step (RDS) in metabolism (e.g., N-demethylation), the reaction rate can be reduced by a factor of 6–10.

Metabolic Pathway Diagram

The following diagram illustrates how deuteration shunts the drug away from rapid clearance (Metabolite A) and extends the presence of the Active Drug.

Figure 1: Deuteration increases the activation energy for N-demethylation, effectively "shunting" the drug to remain in circulation longer.

Synthetic Protocols: Application & Handling

The synthesis of deuterated drugs using DMAP-Cl·HCl follows the same

The Azetidinium Intermediate

Both native and deuterated DMAP-Cl react via the formation of a transient, highly electrophilic azetidinium ion .

-

Note: The formation of this ring is not significantly significantly affected by deuteration (Secondary KIE

1.0), meaning reaction times do not need to be extended for the deuterated analog.

Protocol: Alkylation of a Tricyclic Scaffold (e.g., Iminodibenzyl)

Reagents:

-

Scaffold (e.g., Iminodibenzyl): 1.0 eq

-

Deuterated DMAP-Cl·HCl (

): 1.1 eq -

Base: NaH (60% dispersion) or NaNH

: 2.5 eq -

Solvent: Anhydrous Toluene or DMF.

Step-by-Step Workflow:

-

Free Base Generation (In-situ):

-

Why: DMAP-Cl is supplied as the HCl salt for stability. It must be neutralized to cyclize into the active azetidinium species.

-

Action: Suspend DMAP-Cl·HCl in Toluene. Add 1.2 eq of base (e.g., dilute NaOH or solid carbonate) and stir for 30 min. Separate organic layer containing the free amine. Alternatively, use excess NaH in the main reaction.

-

-

Scaffold Deprotonation:

-

Charge reaction vessel with Scaffold and Anhydrous Solvent under

atmosphere. -

Add NaH (1.2 eq) slowly at 0°C.

-

Warm to reflux (or 80°C) for 1 hour to ensure complete anion formation.

-

-

Alkylation (The Critical Step):

-

Add the DMAP-Cl (free base solution) dropwise to the refluxing scaffold mixture.

-

Crucial Control: Maintain temperature >60°C. The cyclization to the azetidinium ion is heat-dependent.

-

Reflux for 4–6 hours.

-

-

Quench & Workup:

-

Cool to room temperature.

-

Carefully quench with

(destroy excess NaH). -

Extract with EtOAc, wash with Brine, dry over

.

-

Synthesis Workflow Diagram

Figure 2: The reaction relies on the in-situ formation of the strained azetidinium ring, which is then opened by the drug scaffold.

Case Study: Deuterated Imipramine

Reference: Taylor et al. (1983) and subsequent FDA filings for similar compounds.

-

Challenge: Imipramine undergoes rapid first-pass metabolism via N-demethylation (mediated by CYP1A2/2C19), leading to the formation of desipramine. While desipramine is active, the rapid fluctuation in plasma levels requires frequent dosing.

-

Solution: Synthesis of Imipramine-

using Deuterated DMAP-Cl. -

Outcome:

-

Metabolic: The

for N-demethylation was observed to be >2.0. -

PK Profile: Systemic clearance was reduced, and the half-life (

) was significantly extended. -

Clinical Relevance: This allows for lower total dosage, reducing side effects associated with high peak plasma concentrations (Cmax) of the parent compound.

-

Quality Control & Handling

Hygroscopicity

Both native and deuterated DMAP-Cl·HCl are hygroscopic.

-

Risk: Absorption of water leads to hydrolysis of the alkyl chloride to the alcohol (3-dimethylaminopropanol), which is unreactive in the alkylation step.

-

Mitigation: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.

Stability of the Deuterium Label

The C-D bonds on the methyl groups (or propyl chain) are non-exchangeable under standard physiological or workup conditions (pH 1–14).

-

Verification: Unlike acidic protons (OH, NH), which exchange with

instantly, the alkyl deuteriums are stable. No back-exchange occurs during aqueous workup.

Safety

Both reagents are potent alkylating agents (nitrogen mustard class). They are potential mutagens.

-

Protocol: Double-glove (Nitrile). Use a fume hood. Inactivate excess reagent with 10% aqueous ammonia or thiosulfate solution before disposal.

References

-

Taylor, I. W., et al. (1983). "Effect of deuteration of imipramine on its pharmacokinetic properties in the rat."[1] Biochemical Pharmacology, 32(4), 641-647.[1] Link

-

FDA Center for Drug Evaluation and Research. (2017). "Deuterated Drug Products: Chemistry, Manufacturing, and Controls Guidance for Industry." Link

-

Shao, L., & Hewitt, M. C. (2010). "The kinetic isotope effect in the search for deuterated drugs." Drug News & Perspectives, 23(6), 398-404. Link

- Fisher, M. B., et al. (2006). "The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism with deuterium." Current Opinion in Drug Discovery & Development, 9(1), 101-109.

-

Wade, D. (1999). "Deuterium isotope effects on noncovalent interactions between molecules." Chemico-Biological Interactions, 117(3), 191-217. Link

Sources

Methodological & Application

Application Note: Alkylation Reaction Conditions Using 3-Dimethylaminopropyl-d6 Chloride Hydrochloride

Abstract & Scope

This application note details the optimized protocols for utilizing 3-Dimethylaminopropyl-d6 Chloride Hydrochloride (and its non-deuterated analogs) in nucleophilic alkylation reactions. This reagent is critical for synthesizing deuterated internal standards (e.g., Chlorpromazine-d6, Imipramine-d6) used in LC-MS/MS bioanalysis.

Unlike simple alkyl halides, this reagent belongs to the "nitrogen mustard" class of linkers. Successful alkylation requires a specific understanding of its azetidinium ion intermediate mechanism. This guide addresses the challenges of handling the hygroscopic HCl salt, preventing polymerization, and maximizing isotopic incorporation efficiency.

Target Audience: Synthetic Chemists, DMPK Researchers, and Radiopharmaceutical Developers.

Chemical Context & Mechanism (The "Why")

The Azetidinium Ion Intermediate

A common misconception is that 3-dimethylaminopropyl chloride reacts via a standard linear

This cyclic intermediate is the actual species attacked by the nucleophile (e.g., the phenothiazine nitrogen). Understanding this equilibrium is vital because:

-

Kinetics: The cyclization is often faster than the intermolecular attack.

-

Stability: Prolonged exposure of the free base to heat without the nucleophile present leads to dimerization or hydrolysis (if wet).

-

Regiochemistry: While symmetrical for the propyl linker, branched analogs can lead to isomeric mixtures due to ring opening at different carbons.

Mechanism Diagram

The following diagram illustrates the pathway from the HCl salt to the final alkylated product.

Figure 1: The reaction proceeds via the highly reactive azetidinium ion. Controlling the concentration of this species relative to the nucleophile is key to preventing dimerization.

Experimental Protocols

Pre-requisites & Handling

-

Hygroscopicity: The HCl salt is extremely hygroscopic. Weighing must be performed quickly or in a glovebox/dry bag. Moisture leads to hydrolysis of the chloride, rendering the reagent useless.

-

Isotopic Integrity: Ensure all solvents are anhydrous. While C-D bonds are stable, proton exchange on the substrate (if acidic) can complicate mass spectral analysis.

Method A: In-Situ Free-Basing (Recommended for High Throughput)

This method generates the free base directly in the reaction vessel, minimizing handling losses of the expensive deuterated reagent.

Reagents:

-

Substrate (e.g., 2-Chlorophenothiazine): 1.0 equiv

-

3-Dimethylaminopropyl-d6 Chloride HCl: 1.2 – 1.5 equiv

-

Base: Sodium Hydride (NaH, 60% in oil): 2.5 equiv (Excess required to neutralize HCl salt + deprotonate substrate)

-

Solvent: Anhydrous DMF or Toluene (DMF is faster; Toluene is cleaner for workup).

Step-by-Step:

-

Substrate Activation:

-

Charge a flame-dried flask with the Substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Cool to 0°C. Add NaH (2.5 equiv) portion-wise.

-

Stir at room temperature (RT) for 30–60 mins until hydrogen evolution ceases and the solution turns color (often dark red/brown for phenothiazines).

-

-

Reagent Addition:

-

Add solid 3-Dimethylaminopropyl-d6 Chloride HCl directly to the stirring anion mixture.

-

Note: The first equivalent of base in the pot neutralizes the HCl, instantly generating the free base which cyclizes to the azetidinium ion.

-

-

Heating:

-

Heat the mixture to 80–100°C for 3–12 hours. Monitor by TLC or LC-MS.

-

Critical: Do not overheat (>120°C) as this promotes elimination side reactions.

-

-

Workup:

-

Quench carefully with water/ice.

-

Extract into Ethyl Acetate or DCM.

-

Wash organic layer with water (x3) to remove DMF.

-

Dry over

and concentrate.

-

Method B: Phase Transfer Catalysis (Recommended for Scale-Up)

Uses milder conditions and avoids NaH, useful if the substrate has other sensitive groups.

Reagents:

-

Substrate: 1.0 equiv

-

Reagent HCl Salt: 1.5 equiv

-

Solvent: Toluene (organic phase) / 50% NaOH (aqueous phase)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

Protocol:

-

Dissolve substrate and TBAB in Toluene.

-

Add 50% NaOH solution.

-

Add the Reagent HCl Salt.[1]

-

Reflux vigorously (110°C) for 6–18 hours.

-

The phase transfer catalyst shuttles the phenothiazine anion to the organic phase where it reacts with the free-based alkyl chloride.

Analytical Data & QC Standards

When validating the deuterated product, specific shifts in NMR and mass differences in MS are required.

| Parameter | Specification | Notes |

| Appearance | Viscous oil or low-melting solid | Often darkens upon oxidation; store under Argon. |

| H-NMR (Protons) | Loss of N-Methyl signal | The singlet at |

| D-NMR (Deuterium) | Broad singlet at | Confirms presence of deuterium on the methyl groups. |

| MS (ESI+) | For d6-labeled analogs. Check for "M+5" (d5) impurities which indicate incomplete deuteration of the starting material. | |

| Isotopic Purity | > 98 atom % D | Critical for use as an Internal Standard to avoid "crosstalk" in blank channels. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Reagent | Ensure Reagent HCl salt is dry. Use fresh anhydrous DMF. |

| Starting Material Remains | Incomplete Deprotonation | Increase NaH reaction time before adding the alkyl halide. Ensure NaH quality. |

| Polymerization (Goo) | Reagent Dimerization | Do not premix the Reagent Free Base without the substrate present. Add Reagent to the substrate.[1] |

| Isotope Loss | Exchangeable Protons | Avoid protic solvents (MeOH, EtOH) during the reaction. Use them only for workup/crystallization. |

Workflow Visualization

Figure 2: Optimized workflow for handling sensitive deuterated alkyl chlorides.

References

-

Mechanism of Azetidinium Formation

-

Stirling, C. J. M. "Intramolecular displacement of halide by the amino-group." Journal of the Chemical Society, 1960.

-

-

Phenothiazine Alkylation Protocols

-

"Process for the preparation of phenothiazine derivatives."[1] US Patent 3,966,930.

-

-

Synthesis of Chlorpromazine-d6 (Example Application)

-

Cayman Chemical Product Insert, "Chlorpromazine-d6 (hydrochloride)".

-

-

General Alkylation of Amines with 3-Chloro-propylamines

-

Organic Syntheses, Coll. Vol. 4, p.336 (1963); Vol. 39, p.27 (1959). (Describes the handling of the free base).

-

Sources

Application Note & Protocols: Synthesis of Deuterated Antidepressants Using 3-Dimethylaminopropyl-d6 HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules is a proven method for enhancing their metabolic stability and overall pharmacokinetic profile. This guide provides a detailed framework for the synthesis of deuterated antidepressants, with a specific focus on leveraging 3-Dimethylaminopropyl-d6 HCl as a key isotopic building block. We will explore the scientific rationale behind deuteration, present detailed, step-by-step protocols for the synthesis of deuterated tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), and outline the necessary analytical techniques for compound characterization. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

The Scientific Rationale: Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly alter the metabolic fate of a drug. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is rooted in the fundamental principles of chemical kinetics.[1] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[1]

Many drug molecules, including antidepressants, undergo Phase I metabolism catalyzed by cytochrome P450 (CYP) enzymes.[1][2] These reactions often involve the cleavage of a C-H bond as the rate-determining step in processes like N-demethylation or hydroxylation.[2][3] By replacing hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of metabolism can be substantially slowed.[1][2][4]

The therapeutic advantages of this approach include:

-

Improved Metabolic Stability: A reduced rate of metabolism leads to a longer drug half-life.[4]

-

Enhanced Bioavailability: Slower first-pass metabolism can increase the concentration of the active drug in systemic circulation.

-

Reduced Patient Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[5][6]

-

Decreased Formation of Toxic Metabolites: By slowing a specific metabolic pathway, the formation of undesirable or toxic byproducts can be minimized.[7][]

The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), demonstrated these benefits by significantly slowing metabolic demethylation, allowing for decreased dosing frequency compared to its non-deuterated counterpart.[5][6]

Caption: The Deuterium Kinetic Isotope Effect (KIE) in drug metabolism.

Key Building Block: 3-Dimethylaminopropyl-d6 HCl

The 3-dimethylaminopropyl side chain is a common structural motif in many tricyclic antidepressants and other CNS-active agents. The deuterated analogue, 3-Dimethylaminopropyl-d6 HCl, where the six hydrogens on the two methyl groups are replaced with deuterium, serves as an invaluable precursor for introducing isotopic labels at a known site of metabolic N-demethylation.[9][10]

Table 1: Physicochemical Properties of 3-Dimethylaminopropyl-d6 HCl

| Property | Value |

| CAS Number | 1219799-04-8 |

| Molecular Formula | C₅H₆D₆ClN • HCl |

| Molecular Weight | ~164.11 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98% |

| Storage | Store refrigerated (+2°C to +8°C), protect from moisture. |

Note: Values are typical and may vary by supplier. Always refer to the supplier's Certificate of Analysis.

General Synthetic Strategy

The most common approach for incorporating the deuterated side chain is through a nucleophilic substitution or Grignard reaction. In this strategy, the core of the antidepressant, often a tricyclic ketone or a precursor with a nucleophilic center, is reacted with the deuterated side chain.

Caption: Generalized workflow for synthesizing deuterated antidepressants.

Protocol 1: Synthesis of Amitriptyline-d6

Amitriptyline is a tricyclic antidepressant metabolized in part through N-demethylation.[3] This protocol describes its deuteration using a Grignard reaction with the ketone precursor, dibenzosuberone.

Materials:

-

Dibenzosuberone

-

Magnesium turnings

-

Iodine (crystal)

-

3-Dimethylaminopropyl-d6 Chloride Hydrochloride

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Protocol:

-

Preparation of the Free Base:

-

Dissolve this compound in water.

-

Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate with stirring until the solution is basic (pH > 9).

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Causality: The hydrochloride salt must be converted to the free base to prevent it from quenching the Grignard reagent.

-

-

Formation of the Grignard Reagent:

-

In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings and a small crystal of iodine.

-

Add a small volume of anhydrous THF.

-

Add a portion of the free base prepared in step 1, dissolved in anhydrous THF, dropwise to initiate the reaction (indicated by heat and disappearance of the iodine color).

-

Once initiated, add the remaining free base solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent. Causality: Anhydrous conditions are critical as Grignard reagents react readily with water. Iodine is used to etch the magnesium surface and initiate the reaction.

-

-

Reaction with Dibenzosuberone:

-

In a separate flame-dried flask, dissolve dibenzosuberone in anhydrous THF.

-

Cool the dibenzosuberone solution to 0°C in an ice bath.

-

Slowly add the prepared Grignard reagent to the dibenzosuberone solution via cannula or dropping funnel.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

-

Dehydration and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding concentrated hydrochloric acid. This step protonates the intermediate alcohol and facilitates dehydration to form the exocyclic double bond characteristic of amitriptyline.

-

Heat the mixture at reflux for 1-2 hours to complete the dehydration.

-

Cool the mixture, make it alkaline with a sodium bicarbonate solution, and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Amitriptyline-d6.

-

-

Purification and Salt Formation:

-

The crude product can be purified by column chromatography on silica gel.

-

For the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of ethereal HCl.

-

Collect the precipitated Amitriptyline-d6 HCl by filtration.

-

Protocol 2: Synthesis of Doxepin-d6

Doxepin is another TCA where the 3-dimethylaminopropyl side chain is a key feature. Its synthesis also proceeds via a Grignard reaction with a tricyclic ketone.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. medium.com [medium.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. echemi.com [echemi.com]

- 11. youtube.com [youtube.com]

Troubleshooting & Optimization

Preventing deuterium exchange in 3-Dimethylaminopropyl-d6 Chloride Hydrochloride

Welcome to the technical support center for 3-Dimethylaminopropyl-d6 Chloride Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the isotopic integrity of your deuterated compounds throughout your experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly the prevention of deuterium exchange.

Understanding the Challenge: The Nature of Deuterium Exchange

This compound is a valuable tool in pharmaceutical and biochemical research, often used as an intermediate in the synthesis of isotopically labeled molecules.[1][2][3] The deuterium atoms on the propyl chain are susceptible to exchange with protons from the surrounding environment, a process known as hydrogen-deuterium (H-D) exchange. This can compromise the isotopic purity of the compound, leading to inaccurate experimental results.[4]

The primary mechanism of concern for this molecule is acid- or base-catalyzed exchange. The presence of the amine group can facilitate this process, especially under non-ideal conditions. Understanding and mitigating the factors that promote H-D exchange is critical for maintaining the integrity of your deuterated standard.[5]

Troubleshooting Guide: Diagnosing and Resolving Deuterium Exchange

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Loss of Deuterium Content Detected by Mass Spectrometry

Symptoms:

-

Mass spectrometry (MS) analysis shows a lower-than-expected mass-to-charge ratio (m/z).

-

Presence of multiple peaks corresponding to partially deuterated and non-deuterated species.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale | Recommended Action |

| Exposure to Protic Solvents | Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons that can readily replace the deuterium atoms on your compound, especially with trace amounts of acid or base catalysts.[4][6] | Use anhydrous aprotic solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane) for all sample preparations and dilutions.[6] Ensure solvents are of high purity and stored under an inert atmosphere to prevent moisture absorption.[7] |

| Inappropriate pH of Solutions | Both acidic and basic conditions can catalyze the H-D exchange reaction.[5] The rate of exchange is often at its minimum between pH 2 and 3.[5] | Maintain a neutral or slightly acidic pH where possible. If your experimental conditions require a basic pH, minimize the exposure time and temperature. Consider using a buffer system that is less likely to facilitate exchange.[8] |

| Elevated Temperatures | Higher temperatures increase the rate of chemical reactions, including H-D exchange.[4][6] | Perform all experimental steps at the lowest practical temperature. If heating is necessary, use the mildest conditions for the shortest duration possible. |

| Hygroscopic Nature of the Compound | This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10] This introduces a source of protons for exchange. | Handle the compound in a dry, inert atmosphere such as a glove box or under a stream of dry nitrogen or argon.[7][11] Store in a desiccator over a suitable drying agent. |

Issue 2: Inconsistent Results in NMR Analysis

Symptoms:

-

¹H NMR shows unexpected proton signals in the regions where deuterium should be present.

-

²H NMR indicates a decrease in deuterium signal intensity.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale | Recommended Action |

| Use of Protic Deuterated Solvents | Deuterated solvents like D₂O, CD₃OD, or DMSO-d₆ can still participate in exchange, especially if not completely anhydrous.[12][13] | For NMR analysis, use high-purity, anhydrous deuterated aprotic solvents such as CDCl₃ or benzene-d₆ whenever possible.[6] If a protic deuterated solvent is unavoidable, prepare the sample immediately before analysis to minimize exchange time. |

| Contamination of NMR Tube | Residual moisture or acidic/basic contaminants on the surface of the NMR tube can initiate H-D exchange. | Thoroughly dry NMR tubes in an oven and cool them in a desiccator before use.[11] For highly sensitive experiments, consider using sealed NMR tubes. |

Experimental Workflow for Minimizing Deuterium Exchange

The following diagram illustrates a recommended workflow for handling this compound to preserve its isotopic purity.

Sources

- 1. CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochlor… [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Dimethylaminopropylchloride Hydrochloride Market Velocity: 8.2% CAGR Trajectory (2025-2032) · Apiary [3dimethylaminopropylchloridehydrochloridemarketsharemarkettrend.docs.apiary.io]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effect of buffer general acid-base catalysis on the stereoselectivity of ester and thioester H/D exchange in D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. fishersci.com [fishersci.com]

- 11. labinsights.nl [labinsights.nl]

- 12. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 13. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

Technical Support Center: Troubleshooting Low Recovery of 3-Dimethylaminopropyl-d6 Labeled Internal Standards

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 3-Dimethylaminopropyl-d6 (DMAPA-d6) labeled compounds as internal standards (IS) in quantitative mass spectrometry workflows. Low or inconsistent recovery of an internal standard is a critical issue that undermines data integrity. This document provides a structured, in-depth approach to diagnosing and resolving these challenges, moving from foundational concepts to specific, hands-on troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the fundamental principles governing the use of deuterated internal standards. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What is the primary role of a deuterated internal standard like a DMAPA-d6 derivative?

A deuterated internal standard is the gold standard in quantitative mass spectrometry.[1] It is a version of your target analyte where several hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. Since it is chemically almost identical to the analyte, it is expected to behave the same way during sample preparation, chromatography, and ionization.[1][2] Its purpose is to correct for variability at every stage of the analytical process, including extraction losses, injection volume inconsistencies, and matrix-induced ion suppression or enhancement.[3][4][5] By adding a known amount of the IS to every sample and standard at the beginning of the workflow, you can use the ratio of the analyte signal to the IS signal for quantification, which normalizes these variations and ensures accuracy.[6]

Q2: Why is low or inconsistent IS recovery a critical problem?

If the internal standard signal is very low, it falls closer to the background noise of the instrument, leading to poor precision in peak integration and, consequently, inaccurate quantification.[7] More importantly, inconsistent recovery across a batch (e.g., high in calibration standards, low in biological samples) indicates that the IS is not truly tracking the analyte. This invalidates its corrective function. For instance, if the IS is lost during sample cleanup but the analyte is not, the calculated analyte concentration will be artificially inflated. Regulated bioanalysis guidelines from the FDA and EMA require consistent IS response to ensure method reliability.[2]

Q3: What are the most common reasons for losing a basic internal standard like a DMAPA-d6 derivative?

The 3-dimethylaminopropyl moiety is a tertiary amine, making it a basic compound. Its behavior is highly dependent on pH. The most common failure points stem from a misunderstanding of its chemistry during sample preparation and chromatography. The primary culprits can be summarized as follows:

-

Improper Sample Preparation: This accounts for the majority of recovery issues. Key problems include using the wrong pH during solid-phase extraction (SPE) or liquid-liquid extraction (LLE), leading to poor retention or elution, and irreversible adsorption to labware.[8][9][10]

-

Chromatographic Issues: Poor peak shape due to interactions with the analytical column can reduce signal intensity. Furthermore, a slight separation between the deuterated IS and the native analyte can expose them to different levels of matrix effects.[11][12]

-

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress the ionization of the IS in the mass spectrometer's source.[13]

Part 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides specific questions and answers to guide you through resolving low recovery issues based on when and where you observe the problem.

Issue A: Low IS recovery during Solid-Phase Extraction (SPE)

SPE is a powerful cleanup technique but is the most frequent source of recovery loss for ionizable compounds if not properly optimized.[8][14]

Q: My DMAPA-d6 IS is lost during the sample loading or wash steps. Why is it not retaining on the cartridge?

A: This almost always indicates an issue with pH control. The DMAPA moiety has a tertiary amine with a pKa typically in the 9-10.5 range. For it to be retained on a cation exchange or a reversed-phase sorbent, its charge state must be correctly managed.

-

For Reversed-Phase (e.g., C18) SPE: You want to neutralize the amine to maximize its hydrophobic retention. This means the pH of your sample load solution must be adjusted to at least 2 pH units above its pKa (e.g., pH > 11.5).[15] If the sample is loaded at a neutral or acidic pH, the amine will be protonated (charged) and will have very little affinity for the non-polar C18 sorbent, causing it to pass straight through to waste.

-

For Strong Cation Exchange (e.g., SCX) SPE: This method relies on electrostatic interaction. You want to ensure the amine is positively charged . Therefore, the sample load solution must be adjusted to at least 2 pH units below its pKa (e.g., pH < 7.5).[8] This ensures the R-N(CH₃)₂ group becomes R-N⁺H(CH₃)₂ and binds strongly to the negatively charged sorbent. Your wash solvent should maintain this acidic pH to remove neutral interferences without disrupting the ionic bond.

Q: My IS retains on the cartridge, but I get very low recovery during the final elution step. What's wrong?

A: This is the opposite problem: the interaction between your IS and the sorbent is too strong to be disrupted by your elution solvent. Again, pH is the key.

-

For Reversed-Phase (e.g., C18) SPE: If you successfully retained the neutral amine, your elution solvent should be a high percentage of organic solvent (e.g., >90% Methanol or Acetonitrile) to disrupt the hydrophobic interaction. Recovery is usually high in this mode if retention was successful.

-

For Strong Cation Exchange (e.g., SCX) SPE: To elute the positively charged IS, you must neutralize it. Your elution solvent must contain a base to raise the pH to be at least 2 units above the pKa. A common choice is 5% ammonium hydroxide in methanol. This deprotonates the R-N⁺H(CH₃)₂ back to its neutral R-N(CH₃)₂ form, breaking the ionic bond and allowing it to be eluted.[8] Using only a neutral organic solvent will fail to elute the compound.

Issue B: Non-Specific Adsorption (The "Sticky" Compound Problem)

Q: My IS recovery is low even when I just transfer solutions between vials, and it gets worse with every sample preparation step. What is happening?

A: Tertiary amines are notoriously prone to adsorbing onto surfaces, particularly the negatively charged silanol groups present on glass labware.[9] This can lead to significant, cumulative losses throughout your workflow.

Troubleshooting Steps:

-

Use Low-Adsorption Labware: Switch from standard glass to silanized glass vials or polypropylene plates/vials. This physically masks the active sites for adsorption.

-

Adjust Sample pH: In an acidic solution (pH < pKa), the amine is protonated. This charged form is less "sticky" to many surfaces than the neutral, more lipophilic form.

-

Use Solvent Modifiers: Adding a small amount of a competing amine, like triethylamine (0.1%), to your organic solvents can help to occupy the active sites on surfaces, preventing your IS from binding.

-

Perform a Labware Recovery Test: See Protocol 2 for a step-by-step guide to confirm if adsorption is your primary problem.

Issue C: Inconsistent IS Response Across an Analytical Run

Q: The IS peak area is stable in my calibration curve standards but drops significantly and erratically in my extracted biological samples. Why?

A: This is a classic sign of matrix effects , where co-eluting components from your sample matrix (like phospholipids or salts) interfere with the ionization of your IS in the mass spectrometer source. While a deuterated IS is meant to correct for this, a critical phenomenon can occur:

-

The Isotope Effect: Deuterium substitution can sometimes cause the IS to elute slightly earlier than the non-deuterated analyte from a reversed-phase column.[12][13] If this retention time shift, even if small, places the IS in a different region of ion suppression than the analyte, the correction is no longer valid.[1][11] For example, the IS peak may fall in a zone of high suppression while the analyte peak, eluting a few seconds later, is in a cleaner zone. This will lead to an underestimation of the IS area and an overestimation of the final analyte concentration.

Troubleshooting Steps:

-

Improve Chromatographic Separation: Modify your gradient to better separate your analyte/IS from the bulk of the matrix components, which often elute early.

-

Enhance Sample Cleanup: Use a more rigorous SPE method (like the one described above) to remove the interfering matrix components before injection.

-

Dilute the Sample: A simple 1:5 or 1:10 dilution of your final extract with the initial mobile phase can significantly reduce the concentration of matrix components, mitigating ion suppression.[12]

-

Check for Co-elution: Carefully overlay the chromatograms of the analyte and the IS. If you see a noticeable separation, you must consider the possibility of differential matrix effects.[12]

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Evaluation of Solid-Phase Extraction (SPE) Recovery

This protocol is designed to pinpoint the exact step where your DMAPA-d6 IS is being lost during a cation exchange SPE procedure.

Materials:

-

Blank matrix (e.g., plasma, urine)

-

DMAPA-d6 IS stock solution

-

SCX SPE cartridges

-

Conditioning, equilibration, wash, and elution solvents as defined in your method.

Procedure:

-

Prepare Four Sample Sets:

-

Set A (Post-Extraction Spike): Process 1 mL of blank matrix through the entire SPE procedure. In the final, clean eluate, spike the known amount of your IS. This represents 100% recovery.

-

Set B (Elution Recovery): Condition, equilibrate, and load the SPE cartridge with 1 mL of blank matrix. Spike the IS directly onto the sorbent bed. Wash as normal. Elute and collect. This tests only the elution step.

-

Set C (Full Process): Spike the IS into 1 mL of blank matrix before starting the SPE procedure. Process through all steps. This represents your actual experimental recovery.

-

Set D (Neat Standard): Spike the IS into 1 mL of your final elution solvent.

-

-

Analysis: Analyze all four sets by LC-MS/MS.

-

Calculation:

-

Overall Recovery (%) = (Peak Area of Set C / Peak Area of Set A) * 100

-

Elution Recovery (%) = (Peak Area of Set B / Peak Area of Set A) * 100

-

Retention/Wash Loss (%) = Elution Recovery (%) - Overall Recovery (%)

-

Matrix Effect (%) = (Peak Area of Set A / Peak Area of Set D) * 100. (A value <100% indicates suppression).

-

Data Interpretation:

| If... | Then the problem is... |

|---|---|

| Overall Recovery is low, but Elution Recovery is high (>90%). | Your IS is being lost during the Load or Wash steps. Re-evaluate your load/wash pH. |

| Both Overall and Elution Recovery are low. | Your IS is retained too strongly. Your Elution Solvent is not effective. Increase its pH or strength. |

| All recoveries are high, but the Matrix Effect is <80%. | Your SPE method is working, but Ion Suppression is the issue. Focus on chromatography or sample dilution. |

Table 1: pH Adjustment Guide for Extractions of Basic Compounds (pKa ~9.5)

| Extraction Type | Goal | Required pH of Aqueous Phase | Rationale |

| Reversed-Phase SPE | Maximize Retention | pH > 11.5 | Neutralizes the amine (R-N(CH₃)₂) to increase hydrophobicity.[15] |